2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane
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Overview
Description
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a nitrophenylmethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 4-nitrobenzyl chloride with 2-phenyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-[(4-Aminophenyl)methyl]-2-phenyl-1,3-dioxolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding diol and other by-products.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The dioxolane ring can also participate in various chemical reactions, leading to the formation of different products that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the dioxolane ring.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and is used in similar chemical reactions.
Benzyl chloride: Similar structure but lacks the nitro group and dioxolane ring.
Uniqueness
2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is unique due to the presence of both the nitrophenylmethyl and phenyl groups attached to the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
106111-25-5 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO4/c18-17(19)15-8-6-13(7-9-15)12-16(20-10-11-21-16)14-4-2-1-3-5-14/h1-9H,10-12H2 |
InChI Key |
KXSAKGMPDSDDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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